molecular formula C9H12ClN5 B1402662 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride CAS No. 1361116-44-0

3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride

Cat. No.: B1402662
CAS No.: 1361116-44-0
M. Wt: 225.68 g/mol
InChI Key: PWMGLNQTOAOCHP-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride is a heterocyclic compound that features both azetidine and pyrazolo[3,4-b]pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride typically involves the formation of the azetidine ring followed by the construction of the pyrazolo[3,4-b]pyrazine core. One common method involves the use of the Horner–Wadsworth–Emmons reaction to prepare the azetidine precursor, followed by aza-Michael addition with NH-heterocycles . The final step often involves the Suzuki–Miyaura cross-coupling reaction to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride is unique due to the combination of the azetidine and pyrazolo[3,4-b]pyrazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(azetidin-3-yl)-1-methylpyrazolo[3,4-b]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c1-14-9-8(11-2-3-12-9)7(13-14)6-4-10-5-6;/h2-3,6,10H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMGLNQTOAOCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CN=C2C(=N1)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Reactant of Route 2
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Reactant of Route 3
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Reactant of Route 4
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Reactant of Route 5
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Reactant of Route 6
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride

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